N-cyclohexyl-2,4-dinitroaniline

Agrochemical Research Environmental Fate Soil Adsorption

Researchers studying dinitroaniline SAR face a critical gap: standard analogs like trifluralin and oryzalin cannot substitute due to divergent LogP, vapor pressure, and target binding profiles. N-Cyclohexyl-2,4-dinitroaniline (CAS 52790-66-6) fills this gap with a predicted LogP of 4.62, negligible vapor pressure (0.0±1.0 mmHg), and KOC of 2548-ideal for soil adsorption studies without volatilization artifacts. Its high-yield SNAr synthesis (98%) serves as a benchmark for reaction optimization, while the cyclohexyl substituent enables SAR studies bridging polar and lipophilic dinitroanilines. Supplied at ≥95% purity with full quality assurance for immediate global dispatch.

Molecular Formula C12H15N3O4
Molecular Weight 265.26 g/mol
CAS No. 52790-66-6
Cat. No. B1296468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2,4-dinitroaniline
CAS52790-66-6
Molecular FormulaC12H15N3O4
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H15N3O4/c16-14(17)10-6-7-11(12(8-10)15(18)19)13-9-4-2-1-3-5-9/h6-9,13H,1-5H2
InChIKeyCGNCMUWOBHOSEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-2,4-dinitroaniline R&D Procurement Profile


N-Cyclohexyl-2,4-dinitroaniline (CAS 52790-66-6) is a substituted dinitroaniline compound with the molecular formula C₁₂H₁₅N₃O₄ and a molecular weight of 265.27 g/mol [1]. It is a derivative of aniline and dinitrobenzene, distinguished by a cyclohexyl substituent on the amine nitrogen. This compound is primarily recognized for its role as a microtubule polymerization inhibitor, a mechanism of action it shares with other members of the dinitroaniline herbicide class [2][3]. Its specific substitution pattern contributes to a unique set of physicochemical properties, including a predicted LogP of 4.62 and a vapor pressure of 0.0±1.0 mmHg at 25°C , which are key considerations for its application in agrochemical and antiprotozoal research.

Environmental probe Non-volatile profile suitable for soil fate studies without confounding volatilization
Synthetic benchmark High-yield SNAr route supports reproducible scale-up for R&D supply
SAR gap analog Intermediate LogP fills space between oryzalin and trifluralin for antimicrobial SAR

N-Cyclohexyl-2,4-dinitroaniline vs. Common Dinitroanilines


While N-cyclohexyl-2,4-dinitroaniline shares the dinitroaniline core and microtubule-inhibiting mechanism with widely used herbicides like trifluralin, pendimethalin, and oryzalin, its unique N-cyclohexyl substitution dictates a distinct set of physicochemical and biological properties that preclude direct substitution. Generic replacement is not scientifically valid because differences in substituent groups directly influence critical parameters such as lipophilicity (LogP), vapor pressure, soil adsorption (Koc), and target site binding affinity, all of which govern herbicidal efficacy, environmental fate, and potential for off-target effects [1][2][3]. The quantitative evidence below establishes that this compound's specific profile offers verifiable differentiation for procurement decisions in research contexts where standard analogs are unsuitable or insufficiently characterized.

Lipophilicity and volatility mismatch
Cyclohexyl substitution yields lower LogP and near-zero vapor pressure; trifluralin or pendimethalin profiles may alter environmental fate interpretation.
Synthetic route incompatibility
SNAr-based preparation differs from nitration-amination sequences of common analogs; direct substitution may not replicate supply reproducibility.
Bioactivity spectrum may not transfer
Distinct N-substituent influences tubulin binding and antimicrobial SAR; class-level potency rankings do not apply directly.

N-Cyclohexyl-2,4-dinitroaniline: Quantitative Evidence vs. Analogs


Lipophilicity and Soil Adsorption Advantage

N-Cyclohexyl-2,4-dinitroaniline exhibits a significantly higher predicted lipophilicity (ACD/LogP = 4.62) compared to the established herbicides trifluralin (LogP ≈ 5.3 but with higher volatility) and pendimethalin (LogP ≈ 5.2). Crucially, its predicted ACD/KOC of 2548 indicates moderate to high soil adsorption, which, when combined with its low vapor pressure (0.0±1.0 mmHg at 25°C), suggests a distinct environmental persistence and mobility profile relative to more volatile analogs like trifluralin [1].

Lipophilicity & Adsorption
Class-level inference
Target: LogP 4.62, KOC 2548, VP ~0 mmHg
Trifluralin: LogP ~5.3, VP 1.1e-4; Pendimethalin: LogP ~5.2
Lower mobility potential with reduced volatility confounding
In silico predictions; field validation needed
Agrochemical Research Environmental Fate Soil Adsorption

High-Yield SNAr Synthetic Route

A well-defined and high-yielding synthetic protocol exists for N-cyclohexyl-2,4-dinitroaniline via nucleophilic aromatic substitution (SNAr) between 1-chloro-2,4-dinitrobenzene and cyclohexylamine. The reported yield of 98% (63.9 g isolated from 50 g starting material) provides a reliable and scalable method for laboratory and pilot-scale production, which contrasts with the more complex synthesis of some N,N-dialkylated dinitroaniline analogs like N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline (trifluralin), which requires more stringent conditions [1][2].

Synthetic Yield
Cross-study comparable
98% isolated yield
Supports reproducible scale-up for procurement
Bench-scale protocol; pilot validation advised
Synthetic Chemistry Process Development Chemical Procurement

Differentiated Antimicrobial Activity Profile

While specific MIC data for N-cyclohexyl-2,4-dinitroaniline against protozoal pathogens is not available, it is a known member of the dinitroaniline class which has demonstrated potent in vitro activity against Plasmodium berghei at submicromolar concentrations. The rank order of potency for this class is known to be influenced by substituent lipophilicity and electronic effects. The unique cyclohexyl group of this compound confers a LogP of 4.62, which falls between the more polar oryzalin (LogP ~2.7) and the highly lipophilic trifluralin (LogP ~5.3). This intermediate lipophilicity suggests a potentially different spectrum of antimicrobial activity and cellular penetration, making it a valuable analog for structure-activity relationship (SAR) studies aimed at optimizing antiprotozoal potency and selectivity [1][2].

Antimicrobial SAR Profile
Class-level inference
LogP 4.62 (between oryzalin ~2.7 and trifluralin ~5.3); PSA 104 Ų
Supports lipophilicity-activity SAR exploration
No specific MIC data; class-level antiplasmodial inference
Antimicrobial Research Antiprotozoal Tubulin Inhibitor

N-Cyclohexyl-2,4-dinitroaniline Research Applications


Non-Volatile Probe for Environmental Fate Studies

The compound's predicted LogP of 4.62, moderate KOC of 2548, and exceptionally low vapor pressure (0.0±1.0 mmHg at 25°C) make it an ideal probe for studying the soil adsorption and persistence of dinitroanilines without the confounding effects of volatilization, which is a significant issue for trifluralin . This is particularly relevant for research into groundwater contamination and the development of reduced-volatility herbicide formulations.

Synthetic Methodology for N-Substituted Dinitroanilines

The well-established, high-yield SNAr synthesis (98% yield from 1-chloro-2,4-dinitrobenzene and cyclohexylamine) provides a robust model system for developing and optimizing synthetic routes to other N-substituted dinitroanilines [1]. This compound serves as a benchmark for evaluating new catalysts, solvents, and reaction conditions in nucleophilic aromatic substitution chemistry.

SAR Studies on Antiprotozoal Tubulin Inhibitors

As a dinitroaniline with a distinct LogP (4.62) and cyclohexyl substituent, this compound is a critical analog for SAR studies aimed at understanding how lipophilicity and steric bulk affect the binding affinity and selectivity of this class for protozoal vs. mammalian tubulin [2]. It fills a key gap in the chemical space between more polar (oryzalin) and more lipophilic (trifluralin) reference compounds.

Crystallography and Solid-State Chemistry

The crystal structure of a related N-cyclohexyl-N-isopropyl-2,4-dinitroaniline has been solved, providing a foundation for understanding the solid-state conformation and intermolecular interactions of N-cyclohexyl-substituted dinitroanilines [3]. Procurement of N-cyclohexyl-2,4-dinitroaniline enables further comparative crystallographic studies to elucidate the impact of N-substitution on molecular packing and material properties.

Application
Selection Property
Validation Focus
Environmental fate probe
Low volatility / soil adsorption profile
Persistence and mobility assays
SNAr methodology model
High-yield synthetic protocol
Scalability and reproducibility
Antiprotozoal SAR
Intermediate LogP range
Tubulin binding selectivity
Crystallography
N-cyclohexyl substituent effects
Molecular packing interactions
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